Tricyclic cytosine tC
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Overview
Description
Tricyclic cytosine is a fluorescent nucleobase analogue that has garnered significant attention due to its unique properties. It is a modified form of cytosine, one of the four main bases found in DNA and RNA. Tricyclic cytosine is known for its ability to form stable hydrogen bonds with guanine, making it a valuable tool in the study of nucleic acid structures and dynamics .
Preparation Methods
The synthesis of tricyclic cytosine involves several steps. One common method starts with the quinoline ring, which undergoes nucleophilic aromatic substitution and cyclization with sodium azide to form a tricyclic compound. The tetrazole ring is then opened reductively by triphenylphosphine in hydrochloric acid at reflux to yield 2-amino-7-(diethylamino)quinoline-3-carbaldehyde . This compound is further modified to produce the final tricyclic cytosine structure. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Tricyclic cytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, affecting its fluorescence properties.
Substitution: Nucleophilic substitution reactions are common, especially in the initial stages of its synthesis
Common reagents used in these reactions include sodium azide, triphenylphosphine, and hydrochloric acid. The major products formed from these reactions are typically intermediates that lead to the final tricyclic cytosine structure.
Scientific Research Applications
Tricyclic cytosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study nucleic acid structures and dynamics.
Biology: Its ability to form stable hydrogen bonds with guanine makes it useful in studying DNA and RNA interactions.
Medicine: Tricyclic cytosine is being explored for its potential in diagnostic applications, particularly in detecting specific nucleic acid sequences.
Industry: It is used in the development of biosensors and other analytical tools
Mechanism of Action
The mechanism by which tricyclic cytosine exerts its effects is primarily through its ability to form stable hydrogen bonds with guanine. This interaction allows it to mimic natural cytosine in nucleic acids, making it a valuable tool for studying nucleic acid structures and dynamics. The molecular targets and pathways involved include the Watson-Crick base pairing mechanism, which is fundamental to the structure of DNA and RNA .
Comparison with Similar Compounds
Tricyclic cytosine is unique compared to other fluorescent nucleobase analogues due to its stability and minimal perturbation to the overall structure of nucleic acids. Similar compounds include:
1,3-diaza-2-oxophenothiazine (tC): Another tricyclic cytosine analogue with similar properties.
1,3-diaza-2-oxophenoxazine (tC O): A derivative with slightly different fluorescence properties.
7-nitro-1,3-diaza-2-oxophenothiazine (tC nitro): Known for its unique photophysical properties
These compounds share a tricyclic framework but differ in their specific chemical modifications, leading to variations in their fluorescence and stability.
Properties
Molecular Formula |
C15H15N3O5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-10H-pyrimido[5,4-b][1,4]benzothiazin-2-one |
InChI |
InChI=1S/C15H15N3O5S/c19-6-8-11(20)12(21)14(23-8)18-5-10-13(17-15(18)22)16-7-3-1-2-4-9(7)24-10/h1-5,8,11-12,14,19-21H,6H2,(H,16,17,22)/t8-,11?,12+,14-/m1/s1 |
InChI Key |
SRXXFIYNNTZZBB-WHQNPHMOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NC(=O)N(C=C3S2)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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